Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate is a key intermediate in the synthesis of benzimidazole-7-carboxylic acids. [ [] ] These acids are of significant research interest for their potent and long-acting angiotensin II (AII) receptor antagonist properties. [ [] ] Angiotensin II is a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. Antagonists of the angiotensin II receptor are used in research to investigate the physiological and pathological roles of this hormone system.
Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate is a complex organic compound notable for its potential applications in pharmaceuticals and materials science. The compound features a biphenyl structure with a cyano group, an ethyl group, and multiple amino functionalities, making it a significant subject of study in medicinal chemistry.
This compound can be synthesized through various organic reactions involving starting materials that include benzoic acid derivatives, cyano compounds, and amines. The specific synthesis route may vary based on the desired purity and yield.
Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate falls under the category of amino benzoates, which are esters of amino acids and benzoic acid derivatives. It is further classified as an organic compound due to its carbon-based structure and functional groups.
The synthesis of Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate typically involves several steps:
The synthesis may require specific catalysts, solvents, and temperature control to optimize yields and minimize by-products. Common reagents include palladium catalysts for coupling reactions and sodium cyanide for introducing the cyano group.
Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate features a complex molecular framework:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios. The molecular weight is approximately 321.37 g/mol.
The compound may participate in various chemical reactions:
Reactions involving this compound often require careful control of pH and temperature to ensure selectivity and yield. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress.
The mechanism of action for Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate is not fully characterized but is believed to involve:
Research into similar compounds suggests that modifications in the structure can lead to significant changes in biological activity, making this compound a candidate for further pharmacological studies.
Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate is expected to have the following physical properties:
Chemical properties include:
Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate has potential applications in:
Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate is a synthetically derived organic compound that serves as a critical intermediate in modern pharmaceutical synthesis. Its systematic IUPAC name describes its core structure: an ethyl ester at the C1-position and ortho-oriented amino and substituted benzylamino groups on a benzoate scaffold. The compound is recognized by several key identifiers:
Table 1: Key Identifiers of Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate
Identifier Type | Value |
---|---|
CAS RN (Free Base) | 136285-69-3 |
Alternate CAS RN (HCl Salt) | 859843-08-6 [2] |
Molecular Formula | C₂₃H₂₁N₃O₂ |
Molecular Weight | 371.44 g/mol |
USP Catalog Number | 1A05710 [1] |
The compound is alternatively designated as Azilsartan Impurity E by the FDA (UNII: A53V2J3N5T), reflecting its role as a synthetic byproduct in angiotensin II receptor blocker production [6]. Its hydrochloride salt (CAS: 859843-08-6) has a molecular weight of 407.89 g/mol and the formula C₂₃H₂₂ClN₃O₂ [2].
The molecular architecture of this compound integrates three pharmacologically significant moieties:
Table 2: Functional Group Contributions to Bioactivity
Structural Element | Role in Drug Design | Target Therapeutic Class |
---|---|---|
Ortho-Diaminobenzoate | Facilitates benzimidazole formation | H⁺/K⁺-ATPase inhibitors, ARBs [3] |
2'-Cyano-[1,1'-biphenyl] | Enhances receptor binding affinity | Angiotensin II receptor antagonists [6] |
Ethyl Ester | Serves as hydrolyzable prodrug moiety | Bioavailability optimization [4] |
This trifunctional structure positions the compound as a versatile synthon. As explicitly noted in chemical supply documentation, it enables "cyclocondensation to form imidazole rings" for "benzimidazole-based drug discovery," particularly in developing "H⁺/K⁺-ATPase inhibitors and kinase-targeting agents" [3]. The biphenyl-cyano motif directly corresponds to the pharmacophore in FDA-approved ARBs like losartan and azilsartan, where it functions as a critical receptor anchor point [6].
The synthesis route to this compound emerged from late 20th-century efforts to optimize sartan-class antihypertensives:
Table 3: Synthesis Milestones in Compound Development
Year | Development | Significance |
---|---|---|
c. 1993 | Nitro precursor synthesis (CAS 136285-67-1) [4] | Established core biphenyl-benzoate coupling |
Mid-1990s | Catalytic reduction protocols [3] | Enabled high-yield production of diamine intermediate |
2011 | Identification as azilsartan impurity [6] | Validated role in commercial ARB synthesis |
The compound’s historical significance lies in resolving synthetic challenges in ARB development, particularly the need for regioselective functionalization and orthogonal reactivity in polyfunctional intermediates. Supply catalogs explicitly reference its utility in enabling "nitro-to-amine reduction cascades in sartan-class antihypertensive drug development, with strict control over positional isomerism" [4]. Current suppliers emphasize its role in "hydrogenation protocols achiev[ing] selective nitro group reduction while preserving the cyano functionality" [3], underscoring its engineered reactivity.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5